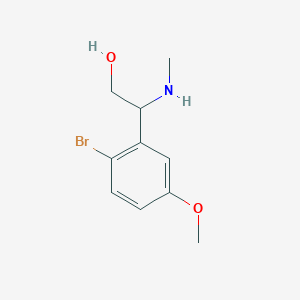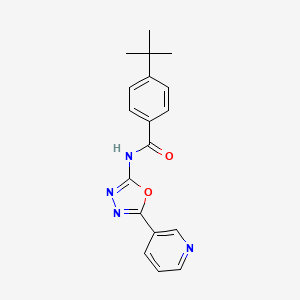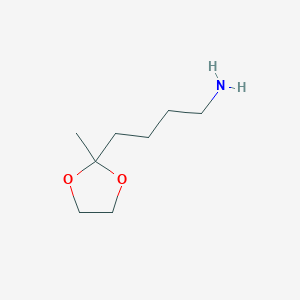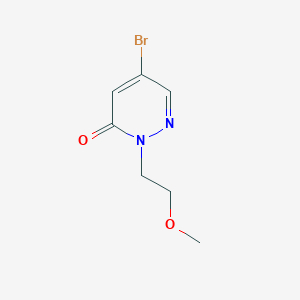
N-ethyl-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-hydroxybenzamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . It is also known as Benzamide, N-ethyl-4-hydroxy- .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The systematic name for this compound is this compound .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 365.1±25.0 °C at 760 mmHg, and a flash point of 174.6±23.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 46.4±0.3 cm3, and it has a polar surface area of 49 Å2 . The compound is a solid at room temperature .科学的研究の応用
Synthesis and Characterization of Derivatives : A study by Ienascu et al. (2009) focused on synthesizing new derivatives with an o-hydroxybenzamide structure, including ethyl esters and hydrazones, to obtain biologically active compounds. The synthesized compounds were characterized using techniques like FTIR, NMR, MS, and elemental analyses (Ienascu et al., 2009).
Molar Refraction and Polarizability Study : Sawale et al. (2016) investigated the density and refractive index of a compound structurally related to N-ethyl-4-hydroxybenzamide, focusing on its molar refractivity and polarizability effects. This study provides insights into the physical properties of such compounds (Sawale et al., 2016).
HDAC Inhibitors for Cancer Treatment : Yu et al. (2018) developed a new class of N-hydroxybenzamide-based histone deacetylase inhibitors (HDACIs), which are small molecules effective in treating human cancers. This research is significant for understanding the therapeutic potential of such compounds (Yu et al., 2018).
Biosensor Development : A study by Karimi-Maleh et al. (2014) described the development of a biosensor using an N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrode. This sensor was used for the electrocatalytic determination of glutathione and piroxicam, showcasing the application of these compounds in biosensing technology (Karimi-Maleh et al., 2014).
Spectroscopic Studies : Ramesh et al. (2020) conducted theoretical and experimental spectroscopic studies on 4-Hydroxybenzamide (4HBM), analyzing its monomeric and dimeric structures. The study provides insights into the molecular structure and chemical reactivity of such compounds (Ramesh et al., 2020).
Antioxidant Activity of Derivatives : A 2013 study by Storozhok et al. synthesized sterically hindered phenols with a 4-hydroxybenzamide structure to investigate their potential as antioxidants. This research contributes to understanding the antioxidant properties of this compound derivatives (Storozhok et al., 2013).
Hydrogen Bonding Equilibrium Study : Majewska et al. (2009) examined the hydrogen bond equilibrium and internal rotation in 2-hydroxy-N,N-diethylbenzamide, which helps in understanding the molecular interactions of similar compounds (Majewska et al., 2009).
Safety and Hazards
特性
IUPAC Name |
N-ethyl-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNFPNSAOIJCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)




![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)




![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2654172.png)


![N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2654178.png)